2-Cyclohexyl-4-nitro-1-isoindolinone
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Overview
Description
2-Cyclohexyl-4-nitro-1-isoindolinone is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It belongs to the class of isoindolinones, which are important heterocyclic compounds present in many synthetic and natural products with a wide array of biological activities .
Preparation Methods
The synthesis of 2-Cyclohexyl-4-nitro-1-isoindolinone can be achieved through various methods. One common approach involves the reaction of cyclohexylamine with phthalic anhydride to form the corresponding isoindoline derivative, followed by nitration to introduce the nitro group at the 4-position . Industrial production methods often employ solventless conditions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-Cyclohexyl-4-nitro-1-isoindolinone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions include amino derivatives and substituted isoindolinones .
Scientific Research Applications
2-Cyclohexyl-4-nitro-1-isoindolinone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-nitro-1-isoindolinone involves its interaction with molecular targets such as the dopamine receptor D2. The compound binds to the allosteric binding site of the receptor, modulating its activity and potentially exerting antipsychotic effects . Additionally, it may inhibit the aggregation of β-amyloid protein, which is implicated in Alzheimer’s disease .
Comparison with Similar Compounds
2-Cyclohexyl-4-nitro-1-isoindolinone can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and substituted isoindolines . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Isoindoline-1,3-dione
- Substituted isoindolines
Properties
IUPAC Name |
2-cyclohexyl-4-nitro-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-11-7-4-8-13(16(18)19)12(11)9-15(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAREZQQWQNSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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